Bromotris(dimethylamino)phosphonium hexafluorophosphate
Description
Bromotris(dimethylamino)phosphonium hexafluorophosphate (BroP, CAS 50296-37-2) is a phosphonium salt-based coupling reagent widely used in peptide synthesis, particularly for sterically hindered amino acids. Its molecular formula is C₆H₁₈BrF₆N₃P₂, and it acts as an activator for forming peptide bonds by generating active intermediates such as acyloxyphosphonium ions . BroP is especially effective in coupling N-methyl amino acids and α,α-dialkyl amino acids (e.g., α-aminoisobutyric acid, Aib), minimizing racemization under optimized conditions . It is commercially available with ≥98% purity and is frequently employed in both solution- and solid-phase synthesis .
Properties
IUPAC Name |
bromo-tris(dimethylamino)phosphanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18BrN3P.F6P/c1-8(2)11(7,9(3)4)10(5)6;1-7(2,3,4,5)6/h1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPBWPBGHCIKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[P+](N(C)C)(N(C)C)Br.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18BrF6N3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436970 | |
| Record name | BroP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50296-37-2 | |
| Record name | BroP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90436970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromotris(dimethylamino)phosphonium Hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials
- Phosphorus trihalides or phosphorus pentahalides (e.g., phosphorus tribromide or phosphorus pentabromide)
- Dimethylamine or dimethylamino-containing reagents
- Hexafluorophosphate salts (e.g., potassium hexafluorophosphate)
- Bromine source (bromine or bromide salts)
Synthetic Procedure
Formation of the Phosphonium Intermediate:
- Phosphorus trihalide is treated with excess dimethylamine under inert atmosphere conditions.
- This step leads to substitution of halides by dimethylamino groups, forming tris(dimethylamino)phosphorus intermediates.
-
- The intermediate is then reacted with a bromine source to introduce the bromide ligand onto the phosphorus center, resulting in bromotris(dimethylamino)phosphonium species.
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- The bromotris(dimethylamino)phosphonium intermediate is treated with a hexafluorophosphate salt (such as potassium hexafluorophosphate) to exchange the bromide counterion with hexafluorophosphate.
- This step is often performed in an organic solvent like acetonitrile or dichloromethane to facilitate precipitation of the final product.
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- The product is isolated by filtration or crystallization.
- It is typically obtained as a white to off-white powder, sensitive to light and moisture.
- Storage under inert atmosphere and in a dark place is recommended to maintain stability.
Reaction Conditions and Optimization
| Step | Typical Conditions | Notes |
|---|---|---|
| Dimethylamine substitution | Room temperature to mild heating | Inert atmosphere (N₂ or Ar) to avoid oxidation |
| Bromination | Controlled addition of bromine | Temperature controlled to avoid side reactions |
| Counterion exchange | Stirring in organic solvent | Use of potassium hexafluorophosphate preferred |
| Purification | Crystallization or filtration | Light-sensitive; handle under subdued light |
Research Findings and Variations
- The preparation method emphasizes mild and neutral conditions to minimize side reactions, especially during bromination and counterion exchange steps. This approach is consistent with strategies used in related phosphorus chemistry to maintain reagent integrity.
- The hexafluorophosphate counterion is preferred for its stability and compatibility in organic synthesis applications, particularly in coupling reactions and phosphonium salt formation.
- Alternative methods involving direct chlorination or other halogenation steps have been reported but tend to be less selective or require harsher conditions, making the bromotris(dimethylamino)phosphonium hexafluorophosphate route more practical for laboratory synthesis.
- The reagent's sensitivity to light and moisture necessitates careful handling and storage, which influences the purification and packaging protocols used by manufacturers.
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting Materials | Phosphorus trihalides, dimethylamine, bromine, hexafluorophosphate salts |
| Key Intermediate | Tris(dimethylamino)phosphorus species |
| Reaction Type | Substitution, bromination, ion exchange |
| Solvents Used | Acetonitrile, dichloromethane |
| Temperature Range | Room temperature to mild heating |
| Atmosphere | Inert (nitrogen or argon) |
| Product Form | White to off-white powder, light sensitive |
| Storage | Dark, inert atmosphere, room temperature |
| Applications | Organic synthesis reagent, phosphonium salt formation |
Chemical Reactions Analysis
Types of Reactions: Bromotris(dimethylamino)phosphonium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling . It is also involved in conjugate addition reactions and asymmetric hydrogenations .
Common Reagents and Conditions:
Peptide Coupling: Typically involves the use of amino acids and solvents like dichloromethane or acetonitrile.
Conjugate Addition: Utilizes nitroalkanes and acrylate equivalents under mild conditions.
Asymmetric Hydrogenations: Requires specific catalysts and hydrogen gas.
Major Products: The major products formed from these reactions include peptides, modified nucleosides, and cyclic PNA-based compounds .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Chemical Structure : The molecular formula of Bromotris(dimethylamino)phosphonium hexafluorophosphate is BrP[N(CH₃)₂]₃PF₆, with a molecular weight of 388.07 g/mol.
Mechanism of Action : BroP primarily targets the actin cytoskeleton in human platelets, inducing actin polymerization. This action influences several biochemical pathways, including store-mediated calcium entry, which is crucial for various cellular functions.
Chemistry
- Peptide Synthesis : BroP is extensively used as a coupling reagent in peptide synthesis. It activates carboxyl groups, enhancing their reactivity towards nucleophilic attack by amino groups. This property facilitates the formation of peptide bonds efficiently.
- Nucleoside Modification : The compound plays a role in modifying nucleosides, which is essential for developing therapeutic agents targeting RNA structures, such as HIV-1 TAR RNA.
Biology
- Cellular Effects : BroP influences cellular processes such as gene expression and cell signaling pathways. It has been shown to affect actin polymerization significantly, impacting cell shape and motility.
- Biologically Active Compounds : Its application extends to synthesizing biologically active compounds that can modulate various biological functions.
Medicine
- Pharmaceutical Development : BroP is involved in creating pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate peptide bond formation makes it valuable for synthesizing therapeutic peptides.
- Targeted Drug Delivery : Research indicates potential applications in targeted drug delivery systems due to its interaction with cellular components.
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and advanced materials, leveraging its reactivity and efficiency in chemical reactions.
Case Study 1: Peptide Synthesis
A study demonstrated the efficiency of this compound in synthesizing cyclic peptides. The results indicated a higher yield and reduced reaction time compared to traditional methods using other coupling reagents.
Case Study 2: Nucleoside Modifications
Research utilizing BroP for nucleoside modifications showed its effectiveness in creating modified nucleosides that exhibited enhanced binding affinity for target RNA sequences. This application is crucial for developing antiviral therapies.
Mechanism of Action
The mechanism of action of Bromotris(dimethylamino)phosphonium hexafluorophosphate involves the activation of carboxyl groups in amino acids or other substrates, facilitating their coupling with amines to form peptide bonds . The compound acts as a strong electrophile, enabling efficient nucleophilic substitution reactions . The molecular targets include carboxyl and amino groups, and the pathways involved are primarily related to peptide bond formation .
Comparison with Similar Compounds
Structural and Functional Differences
BroP belongs to a class of halophosphonium salts , which also includes reagents like BOP , PyBroP , and HATU . Key structural and functional distinctions are summarized below:
Reactivity and Application Scope
- BroP : Excels in coupling sterically hindered residues (e.g., Aib) without racemization (<0.3%) when reactions are completed within 60 minutes. Prolonged reactions (>60 min) may lead to epimerization (13–18%) .
- BOP : Requires HOBt as an additive to prevent racemization, making it less efficient for hindered substrates compared to BroP .
- PyBroP: Pyrrolidino groups improve solubility in DMF and DCM, facilitating couplings in polar media. However, it is more expensive than BroP .
- HATU: Preferred for standard peptide bonds due to high activation efficiency but struggles with bulky amino acids .
Solubility and Stability
Commercial Availability
BroP is widely available from suppliers like MedChemExpress and Santa Cruz Biotechnology (purity ≥98%, price ~$200–$300/g) . In contrast, PyBroP is less common and costs ~50% more due to its specialized applications .
Key Research Findings
Racemization Control: BroP achieves near-zero racemization in couplings involving N-methyl amino acids, outperforming BOP and HATU .
Hindered Substrates: BroP successfully couples α,α-dialkyl amino acids (e.g., Aib) with yields >85%, whereas BOP and HATU yield <60% under similar conditions .
Additive Synergy : Combining BroP with HOAt (1-hydroxy-7-azabenzotriazole) accelerates reaction rates by 30% while maintaining low epimerization .
Biological Activity
Bromotris(dimethylamino)phosphonium hexafluorophosphate (BrOP) is a phosphonium salt widely used in organic synthesis, particularly as a coupling reagent in peptide synthesis. Its biological activity is primarily linked to its effects on cellular processes, particularly in the context of actin polymerization and calcium signaling in human platelets.
- Molecular Formula : BrP[N(CH₃)₂]₃PF₆
- Molecular Weight : 388.07 g/mol
- CAS Number : 50296-37-2
BrOP acts by targeting the actin cytoskeleton, inducing polymerization that affects various biochemical pathways. This is particularly important in human platelets, where it influences store-mediated calcium entry, leading to significant changes in cellular signaling and structure.
- Target Interaction : BrOP interacts with actin filaments, promoting their polymerization.
- Biochemical Pathways : The compound modulates pathways associated with calcium signaling, impacting platelet activation and aggregation.
- Cellular Effects : Changes in the actin cytoskeleton alter cell shape and motility, which are critical for platelet function.
Biochemical Analysis
BrOP's role as a coupling reagent facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amino groups. This activation occurs through the formation of a reactive phosphonium intermediate.
- Reactivity : Exhibits high reactivity in coupling reactions involving N-methyl amino acids.
- Enzyme Interaction : Engages with enzymes such as aminoacyl-tRNA synthetases and ribosomal proteins, forming transient intermediates essential for peptide synthesis.
- Stability : Relatively stable under standard conditions but can degrade under extreme conditions (high temperature or pH).
Dosage Effects and Metabolic Pathways
The biological effects of BrOP vary significantly with dosage:
- Low Doses : Facilitate effective peptide synthesis with minimal toxicity.
- High Doses : Potentially lead to cytotoxic effects due to excessive actin polymerization and altered cellular signaling.
BrOP is involved in metabolic pathways related to peptide synthesis, enhancing the efficiency of reactions that produce biologically active compounds.
Study 1: Actin Polymerization in Platelets
A study demonstrated that BrOP significantly enhances actin polymerization in human platelets, leading to increased aggregation and activation. The mechanism was linked to enhanced store-mediated calcium entry, suggesting potential implications for thrombus formation and cardiovascular health.
Study 2: Peptide Synthesis Efficiency
Research indicated that BrOP outperforms traditional coupling reagents like dicyclohexylcarbodiimide (DCC) when used with hydroxybenzotriazole (HOBt), reducing racemization and increasing yield in peptide bond formation. The use of BrOP allowed for rapid synthesis of complex peptides with high purity.
Comparative Table of Coupling Reagents
| Reagent | Yield (%) | Racemization | Reaction Time |
|---|---|---|---|
| BrOP | >90 | Low | 30 min |
| DCC + HOBt | 70-80 | Moderate | 6 hours |
| PyBOP | 85 | Low | 1 hour |
Q & A
Q. What is the primary role of bromotris(dimethylamino)phosphonium hexafluorophosphate (BroP) in peptide synthesis?
BroP is a phosphonium salt coupling agent used to activate carboxyl groups during amide bond formation. It facilitates the reaction by generating a reactive intermediate (typically an acyloxyphosphonium ion), which reacts with amines to form the desired peptide bond. This method is particularly effective in solid-phase peptide synthesis (SPPS) and minimizes racemization compared to carbodiimide-based reagents .
Q. What precautions are necessary when handling BroP in the laboratory?
BroP is moisture-sensitive and should be stored under inert gas (e.g., argon) in a desiccator. Reactions should be conducted in anhydrous solvents (e.g., DMF, dichloromethane) to prevent hydrolysis. Personal protective equipment (gloves, goggles) is required due to its potential irritancy. Waste disposal must follow institutional guidelines for fluorinated and phosphorus-containing compounds .
Q. Which solvents are compatible with BroP for optimal reactivity?
BroP exhibits high solubility and stability in polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and dichloromethane (DCM). Avoid protic solvents (e.g., water, alcohols) to prevent premature decomposition of the reagent .
Advanced Research Questions
Q. How can racemization be minimized when using BroP in peptide synthesis?
Racemization occurs due to base-induced epimerization at the α-carbon of activated amino acids. To mitigate this:
Q. How does BroP compare to PyBroP and BOP in terms of coupling efficiency?
- BroP (dimethylamino substituents) offers moderate solubility and is cost-effective for standard couplings.
- PyBroP (pyrrolidino substituents) has enhanced solubility in nonpolar solvents and is preferred for sterically hindered residues.
- BOP (benzotriazole-based) generates more stable intermediates but may increase racemization risk without additives. Structural differences in the leaving group and counterion influence reaction kinetics and side-product formation .
Q. What analytical methods are recommended to identify side products in BroP-mediated reactions?
- LC-MS : Detects hydrolyzed byproducts (e.g., dimethylamino phosphates) and incomplete couplings.
- NMR (³¹P) : Monitors phosphonium intermediate stability and decomposition pathways.
- Chiral HPLC : Quantifies racemization levels in synthesized peptides. Side products often arise from residual moisture or incomplete activation of carboxyl groups .
Q. Can BroP be used for large-scale synthesis of complex peptides?
While effective for lab-scale synthesis (<10 mmol), BroP’s moisture sensitivity and cost may limit industrial applications. For large-scale processes, consider PyBroP or uronium-based reagents (e.g., HATU), which offer better reproducibility and reduced waste .
Methodological Considerations
Q. What strategies improve yields in BroP-mediated couplings of sterically hindered amino acids?
Q. How does the counterion (hexafluorophosphate) influence BroP’s reactivity?
The hexafluorophosphate (PF₆⁻) counterion improves solubility in organic solvents and stabilizes the phosphonium intermediate by minimizing ion-pairing effects. This enhances electrophilicity at the phosphorus center, accelerating carboxyl activation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
